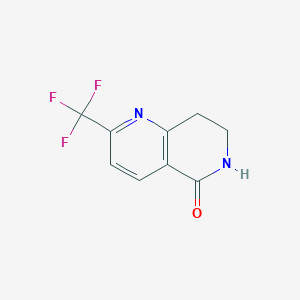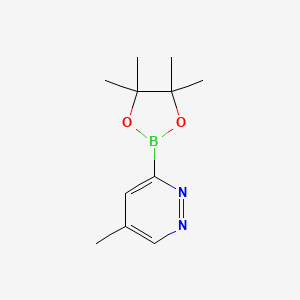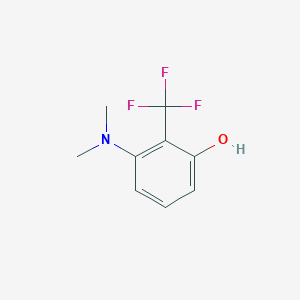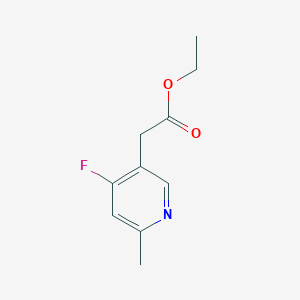
Ethyl 4-fluoro-2-methylpyridine-5-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-fluoro-2-methylpyridine-5-acetate is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 4-position, a methyl group at the 2-position, and an ethyl ester group at the 5-position of the pyridine ring. The incorporation of fluorine into organic molecules often imparts unique chemical and biological properties, making fluorinated compounds valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluorinated pyridines is the nucleophilic substitution of polyfluoropyridines . For example, N-ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by interaction with anhydrous ammonia gas in acetonitrile at 0°C .
Industrial Production Methods
Industrial production of ethyl 4-fluoro-2-methylpyridine-5-acetate may involve large-scale fluorination reactions using fluorinating agents such as Selectfluor® . The reaction conditions are optimized to achieve high yields and purity of the desired product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-fluoro-2-methylpyridine-5-acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia or primary amines in polar solvents like acetonitrile.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Ester Hydrolysis: 4-fluoro-2-methylpyridine-5-carboxylic acid.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-fluoro-2-methylpyridine-5-acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with unique properties due to the presence of fluorine.
Wirkmechanismus
The mechanism of action of ethyl 4-fluoro-2-methylpyridine-5-acetate depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes by forming strong hydrogen bonds or van der Waals interactions. The presence of the ester group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-methylpyridine: Lacks the ester group, making it less lipophilic.
4-Fluoro-2-methylpyridine-5-carboxylic acid: The carboxylic acid derivative of the compound.
Ethyl 2-fluoro-4-methylpyridine-5-acetate: A regioisomer with the fluorine atom at a different position.
Uniqueness
Ethyl 4-fluoro-2-methylpyridine-5-acetate is unique due to the specific positioning of the fluorine, methyl, and ester groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H12FNO2 |
|---|---|
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
ethyl 2-(4-fluoro-6-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)5-8-6-12-7(2)4-9(8)11/h4,6H,3,5H2,1-2H3 |
InChI-Schlüssel |
PIEOOVIUNQOGEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(C=C(N=C1)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


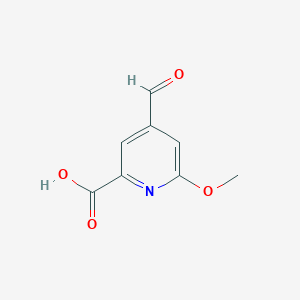
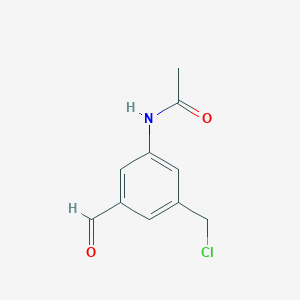




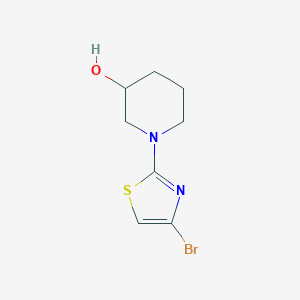
![[4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14846387.png)

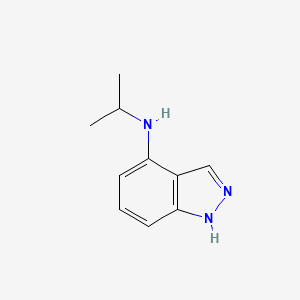
![6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14846404.png)
